
4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine ring substituted with two thiazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Thiazole Ring Introduction: The thiazole rings are introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reaction: The final step involves coupling the thiazole-substituted piperidine with a thiazole carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: The thiazole rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agriculture: Used in the development of agrochemicals for pest control.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole rings can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural rigidity, enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Thiazol-2-yl)piperidine-1-carboxamide: Lacks the second thiazole ring, resulting in different reactivity and binding properties.
N-(1,3-Thiazol-2-ylmethyl)piperidine-1-carboxamide: Similar structure but with variations in the substitution pattern, affecting its chemical and biological properties.
Uniqueness
4-(1,3-Thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide is unique due to the presence of two thiazole rings, which enhance its ability to participate in diverse chemical reactions and interact with biological targets. This dual thiazole structure provides a versatile platform for further functionalization and optimization in various applications.
Propriétés
IUPAC Name |
4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c18-13(16-9-11-14-3-7-19-11)17-5-1-10(2-6-17)12-15-4-8-20-12/h3-4,7-8,10H,1-2,5-6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHYALDUYWNOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CS2)C(=O)NCC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B6751652.png)
![5,6-Dimethyl-3-[2-oxo-2-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6751655.png)
![N-(1-methyl-5-oxopyrrolidin-3-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6751663.png)
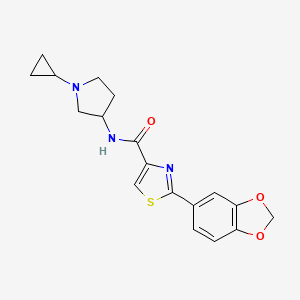
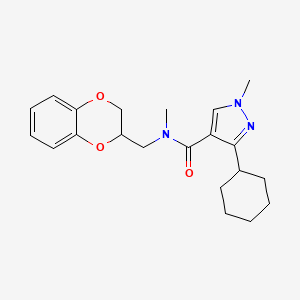
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B6751694.png)
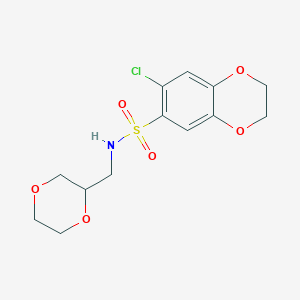
![N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B6751719.png)
![3-methyl-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B6751725.png)
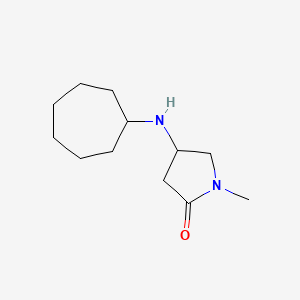
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B6751734.png)
![4-(4-methyl-1,3-thiazol-2-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B6751745.png)
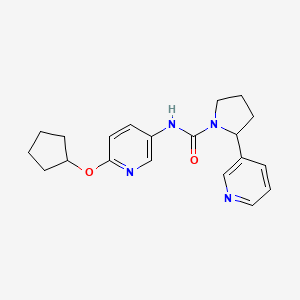
![3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6751757.png)
